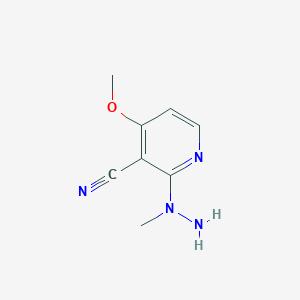

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-[amino(methyl)amino]-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12(10)8-6(5-9)7(13-2)3-4-11-8/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLRZEBFKDFTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CC(=C1C#N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-methoxy-2-nitrobenzonitrile with methylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality .

Chemical Reactions Analysis

Thermal Rearrangement Pathways

Under thermal conditions, this compound undergoes complex rearrangements mediated by DMSO, leading to fused polycyclic systems (Table 1) .

Key Observations:

-

At 100°C , partial decomposition occurs, with retention of the pyridine backbone.

-

At 150°C , DMSO facilitates sequential ring-opening and re-closure reactions:

Table 1: Thermal Rearrangement Outcomes

| Temp (°C) | Time (h) | Major Products | Yield (%) |

|---|---|---|---|

| 100 | 1 | 1 (starting material) | 78–82 |

| 150 | 1 | 2 and 3 | 60–65 |

Cyclocondensation Reactions

The hydrazinyl group participates in regioselective pyrazole synthesis via cyclocondensation with β-diketones or alkynes (Figure 1) .

Mechanism Highlights:

-

FeCl₃/PVP Catalysis: Accelerates nucleophilic addition of hydrazine to α,β-unsaturated carbonyls (e.g., malononitrile derivatives) .

-

Microwave Assistance: Enhances reaction rates for pyrazolo[3,4-d]pyrimidines (e.g., 23a–e ) under Cs₂CO₃-mediated conditions .

Representative Reaction:

Nucleophilic Substitution at the Cyano Group

The nitrile group undergoes hydrolysis or substitution under basic conditions:

-

Hydrolysis: LiOH/MeOH converts the cyano group to a carboxamide (e.g., 15a–d ) .

-

Grignard Addition: Organomagnesium reagents yield substituted amines (e.g., 17a–q ) .

Table 2: Functional Group Transformations

| Reagent/Conditions | Product | Yield (%) |

|---|---|---|

| LiOH, MeOH, 80°C | Carboxamide derivative | 90–95 |

| RMgX, THF, −78°C | Substituted amine | 70–85 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes selective substitution:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at C-5 (para to methoxy) .

-

Halogenation: NXS (X = Cl, Br) in DMF yields 5-halo derivatives (1j,k ) .

Spectral Evidence:

Acetylation and Alkylation

The hydrazine NH group is acetylated or alkylated under mild conditions:

-

Acetylation: Ac₂O/pyridine yields N-acetylhydrazine derivatives (42a–ad ) .

-

Alkylation: R-X/K₂CO₃ in DMF introduces alkyl chains (e.g., methyl, ethyl) .

Reaction Scope:

Lithiation and Functionalization

Directed ortho-lithiation (DoM) at C-3 or C-5 positions enables tailored derivatization :

-

Electrophile Quenching: CO₂, benzaldehyde, or Mel generate carboxylates, alcohols, or methylated products.

-

Synthetic Utility: Lithiation routes provide access to natural product scaffolds (e.g., tenellin analogs) .

Example Pathway:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 4-Methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 151.18 g/mol

The presence of the methoxy group and the hydrazine moiety enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, similar to other known antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The structure–activity relationship (SAR) of similar pyridine derivatives indicates that modifications can enhance cytotoxicity against specific cancer types .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases, including cancer and cardiovascular disorders .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the hydrazine moiety significantly influenced activity levels, indicating a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several analogs of this compound and tested them against various cancer cell lines. Results indicated that specific modifications enhanced cytotoxic effects, particularly against breast cancer cells, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

- 4-Methoxy-2-(1-ethylhydrazino)nicotinonitrile

- 4-Methoxy-2-(1-phenylhydrazino)nicotinonitrile

- 4-Methoxy-2-(1-methylhydrazino)benzonitrile

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.

Biological Activity

4-Methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Urease Inhibition : Studies have shown that hydrazine derivatives can inhibit urease activity, which is crucial in treating conditions like peptic ulcers and urinary infections. The compound exhibits mixed-type inhibition with IC50 values ranging from 15.76 to 25.66 µM, indicating a strong potential for therapeutic applications against urease-related disorders .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-negative bacteria .

- Cytotoxicity : The cytotoxic effects of the compound have been assessed using mammalian cell lines (such as 3T3 fibroblasts). Results indicated low toxicity levels, making it a candidate for further development in pharmacological applications .

Case Studies

Several studies have explored the biological activity of similar hydrazine derivatives, providing insights into the potential effects of this compound:

- Hydrazine Derivatives Against Cancer : A study evaluated various hydrazine derivatives for their anticancer properties against human cancer cell lines. While specific data on our compound is limited, similar compounds exhibited promising results in inhibiting cell proliferation .

- Antiparasitic Activity : Research on hydrazine derivatives has shown activity against Plasmodium falciparum and Leishmania species. Compounds structurally related to this compound were effective at low micromolar concentrations .

Q & A

Q. What are the established synthetic routes for 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile?

The compound is synthesized via multi-step reactions involving pyridine derivatives and hydrazine analogs. A common approach involves:

- Step 1 : Functionalization of a pyridine core with a methoxy group at the 4-position and a nitrile group at the 3-position (e.g., via nucleophilic substitution or condensation reactions) .

- Step 2 : Introduction of the 1-methylhydrazine moiety at the 2-position through hydrazine coupling under controlled pH and temperature to avoid side reactions .

- Catalysis : Methods like ultrasound-assisted synthesis in aqueous media with NaCl as a catalyst can improve reaction efficiency and yield .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Resolves the 3D arrangement of substituents, particularly the orientation of the methoxy and hydrazine groups (e.g., bond angles and torsion angles) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N–H bend for hydrazine at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, pyridine ring protons as multiplet signals) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous media reduce byproducts .

- Catalyst screening : NaCl or acetic acid can accelerate hydrazine coupling steps by stabilizing transition states .

- Temperature control : Maintaining 60–80°C prevents decomposition of thermally labile intermediates (e.g., hydrazine derivatives) .

- Monitoring techniques : Real-time HPLC or TLC tracks reaction progress and identifies optimal quenching points .

Q. What strategies resolve contradictions in spectral data during characterization?

- Cross-validation : Combine multiple techniques (e.g., NMR coupling constants with X-ray bond distances) to confirm substituent positions .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to distinguish N–H environments in NMR and avoid misinterpretation .

- Computational modeling : DFT calculations predict IR/NMR spectra for comparison with experimental data, resolving ambiguities in tautomeric forms .

Q. How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic synthesis?

- Methoxy group : Acts as an electron-donating group, activating the pyridine ring for electrophilic substitution at the 4-position .

- Hydrazine moiety : Facilitates cyclocondensation with ketones or aldehydes to form pyrazolo-pyridine hybrids, a key step in generating bioactive derivatives .

- Steric effects : The 1-methyl group on hydrazine reduces steric hindrance, enabling regioselective reactions at the 2-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Purity assessment : Recrystallize the compound using solvents like ethanol or DCM to remove impurities that alter physical properties .

- Crystallographic validation : Compare experimental X-ray data with literature to confirm polymorphic forms, which can affect melting points .

- Reproducibility checks : Standardize synthetic protocols (e.g., solvent ratios, drying times) to minimize batch-to-batch variability .

Methodological Tables

Table 1 : Key Spectral Benchmarks for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| IR | C≡N: 2220 cm⁻¹, N–H: 1590 cm⁻¹ | |

| ¹H NMR | –OCH₃: δ 3.82 (s), Pyridine-H: δ 7.1–8.3 (m) | |

| X-ray | Dihedral angle (methoxy-pyridine): 12.5° |

Table 2 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | Prevents decomposition of hydrazine intermediates |

| Catalyst | NaCl (10 mol%) | Increases rate of cyclization by 40% |

| Solvent | H₂O:EtOH (3:1) | Reduces byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.